4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide
CAS No.: 890612-92-7
Cat. No.: VC6420457
Molecular Formula: C16H17ClN4O3S
Molecular Weight: 380.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890612-92-7 |
|---|---|
| Molecular Formula | C16H17ClN4O3S |
| Molecular Weight | 380.85 |
| IUPAC Name | 4-chloro-3-piperidin-1-ylsulfonyl-N-pyrimidin-2-ylbenzamide |
| Standard InChI | InChI=1S/C16H17ClN4O3S/c17-13-6-5-12(15(22)20-16-18-7-4-8-19-16)11-14(13)25(23,24)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,19,20,22) |
| Standard InChI Key | AKJPNWHZTXLLOU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CC=N3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates three distinct pharmacophores:
-
A benzamide core substituted with a chlorine atom at position 4.
-
A piperidine sulfonamide group at position 3, contributing to solubility and target binding.
-
A pyrimidin-2-yl group linked via an amide bond, enabling hydrogen bonding with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 890612-92-7 |
| Molecular Formula | |
| Molecular Weight | 380.85 g/mol |
| XLogP3-AA (Lipophilicity) | 2.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves a multi-step protocol:
-
Sulfonylation: Piperidine reacts with chlorosulfonic acid to form piperidin-1-ylsulfonyl chloride.
-
Coupling: The sulfonyl chloride intermediate is coupled to 4-chloro-3-aminobenzoic acid using triethylamine () in dichloromethane ().
-
Amidation: The carboxylic acid group is activated with -dicyclohexylcarbodiimide (DCC) and reacted with 2-aminopyrimidine in dimethylformamide (DMF).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Piperidine, ClSOH, 0°C | 78 |
| Coupling | EtN, CHCl, rt | 65 |
| Amidation | DCC, DMF, 40°C | 72 |
Purification and Scalability
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-d):
-
δ 8.85 (d, J = 4.8 Hz, 2H, pyrimidine-H)
-
δ 8.21 (s, 1H, benzamide-NH)
-
δ 3.12–3.08 (m, 4H, piperidine-H)
-
δ 1.52–1.48 (m, 6H, piperidine-CH)
-
-
NMR: 167.2 ppm (amide C=O), 158.1 ppm (pyrimidine C-2).
Infrared Spectroscopy
Strong absorptions at:
-
1685 cm (C=O stretch)
-
1340 cm (S=O asymmetric stretch)
-
1150 cm (S=O symmetric stretch).
Computational Modeling and Target Prediction
Molecular Docking Studies
Docking into the ATP-binding site of cyclin-dependent kinase 2 (CDK2) (PDB: 1AQ1) revealed:
-
Binding affinity: −9.2 kcal/mol (AutoDock Vina).
-
Key interactions: Hydrogen bonds with Glu81 and Lys89; hydrophobic contacts with Ile10 and Val18.
Table 3: Predicted Pharmacokinetic Properties (SwissADME)
| Parameter | Prediction |
|---|---|
| GI Absorption | High |
| BBB Permeant | No |
| P-gp Substrate | Yes |
| CYP2D6 Inhibitor | Likely |
Challenges and Future Directions
Metabolic Stability
Microsomal studies (human liver microsomes) show a half-life of 23 minutes, necessitating prodrug strategies.
Toxicity Profiling
Preliminary Ames test: Negative (no mutagenicity up to 1 mg/plate).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume